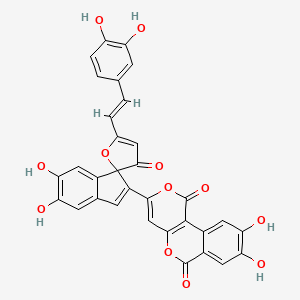

Phelligridin G

Description

Contextualization of Phelligridin G as a Natural Product

This compound is a naturally occurring polyphenol first isolated from the fruiting body of the fungus Phellinus igniarius. nih.govhebmu.edu.cnacs.org This fungus, a member of the Polyporaceae family, has a history of use in traditional Chinese medicine for various ailments. hebmu.edu.cnacs.org this compound is classified as a secondary metabolite, specifically an organic heterotricyclic compound. nih.gov Its chemical structure is notably complex, featuring a unique and unprecedented carbon skeleton. hebmu.edu.cnacs.org The molecule is characterized as a highly oxygenated pyrano[4,3-c] nih.govbenzopyran-1,6-dione derivative with an embedded spiro-fused furanone core. hebmu.edu.cnmdpi.comresearchgate.net This intricate architecture makes it a subject of interest for synthetic chemists. mdpi.com The compound presents as an orange amorphous powder with a melting point above 300 °C. hebmu.edu.cnacs.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₂H₁₈O₁₂ | nih.govmycocentral.eu |

| Molecular Weight | 594.5 g/mol | nih.govmycocentral.eu |

| Appearance | Orange amorphous powder | hebmu.edu.cnacs.org |

| Classification | Organic heterotricyclic compound, polyphenol, oxaspiro compound, delta-lactone | nih.gov |

| Natural Source | Fungus Phellinus igniarius | nih.govhebmu.edu.cn |

Significance of this compound within the Phelligridin Class

This compound is a member of a larger family of structurally related compounds known as phelligridins, which are also isolated from fungi of the Phellinus genus. ontosight.aiphytojournal.com This class includes other compounds such as Phelligridin D, E, and F, all of which are being investigated for their biological activities. mdpi.com While sharing a common origin, this compound is distinguished by its unique and highly complex structure. hebmu.edu.cnresearchgate.net Its highly oxygenated oxaspirocyclic core presents a considerable synthetic challenge, making it a compelling target for organic synthesis research. mdpi.com

The biosynthesis of phelligridins is thought to involve hispidin (B607954) as a key intermediate. researchgate.netnih.gov this compound, like the co-occurring Phelligridin E and inoscavin A, is optically inactive, suggesting it exists as a racemate. hebmu.edu.cn This indicates that the biogenetic formation of the chiral center in its spiroindene moiety is not stereoselective. hebmu.edu.cn The structural novelty and the potential biological activities of this compound make it a significant compound within its class, driving research into both its synthesis and its therapeutic potential. mdpi.comontosight.ai

Overview of Current Research Trajectories for this compound

Current research on this compound is primarily focused on elucidating its biological activities and developing synthetic pathways to access its complex structure. mdpi.comontosight.ai The main trajectories of investigation include its potential as an antioxidant, a cytotoxic agent against cancer cells, and an antiviral compound. hebmu.edu.cnontosight.aitandfonline.com

Antioxidant Activity: this compound has demonstrated notable antioxidant properties. ontosight.ai Specifically, it has been shown to inhibit lipid peroxidation in rat liver microsomes, with a reported half-maximal inhibitory concentration (IC₅₀) of 3.86 µM. hebmu.edu.cnacs.orgresearchgate.net This activity is a common feature among polyphenolic compounds and is a significant area of interest.

Cytotoxic and Anticancer Research: The compound has shown moderate and selective cytotoxic activity against certain human cancer cell lines. hebmu.edu.cnacs.org Studies have reported its efficacy against human ovary cancer cells (A2780) and human colon cancer cells (HCT-8). hebmu.edu.cnacs.org This has positioned this compound as a potential candidate for further anticancer research. researchgate.net

Enzyme Inhibition and Antiviral Effects: A significant area of research is its role as an enzyme inhibitor. tandfonline.comkoreamed.org this compound has been identified as an inhibitor of neuraminidase, a key enzyme for the proliferation of influenza viruses. tandfonline.comkoreamed.orgnih.gov It has shown inhibitory activity against neuraminidases from recombinant rvH1N1, H3N2, and H5N1 influenza virus strains in a dose-dependent manner. tandfonline.comnih.gov The inhibition is noncompetitive, distinguishing its mechanism from some existing antiviral drugs. nih.gov

Reported Biological Activities of this compound

| Activity | Assay/Target | Reported IC₅₀ Value | Source |

|---|---|---|---|

| Antioxidant | Rat liver microsomal lipid peroxidation | 3.86 µM | hebmu.edu.cnacs.org |

| Cytotoxic | Human ovary cancer cell line (A2780) | 20.4 µM | hebmu.edu.cnacs.org |

| Human colon cancer cell line (HCT-8) | 30.2 µM | hebmu.edu.cnacs.org | |

| Neuraminidase Inhibition | rvH1N1 Influenza Virus | 8.0 - 1.0 µM range | nih.gov |

| H3N2 Influenza Virus | 6.7 µM | nih.gov | |

| H5N1 Influenza Virus | 8.0 - 1.0 µM range | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C32H18O12 |

|---|---|

Molecular Weight |

594.5 g/mol |

IUPAC Name |

3-[5-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5',6'-dihydroxy-3-oxospiro[furan-2,1'-indene]-2'-yl]-8,9-dihydroxypyrano[4,3-c]isochromene-1,6-dione |

InChI |

InChI=1S/C32H18O12/c33-20-4-2-13(5-21(20)34)1-3-15-8-28(39)32(44-15)18-11-25(38)22(35)7-14(18)6-19(32)26-12-27-29(31(41)42-26)16-9-23(36)24(37)10-17(16)30(40)43-27/h1-12,33-38H/b3-1+ |

InChI Key |

FNYDGJUOSXPBRL-HNQUOIGGSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=O)C3(O2)C(=CC4=CC(=C(C=C34)O)O)C5=CC6=C(C7=CC(=C(C=C7C(=O)O6)O)O)C(=O)O5)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=O)C3(O2)C(=CC4=CC(=C(C=C34)O)O)C5=CC6=C(C7=CC(=C(C=C7C(=O)O6)O)O)C(=O)O5)O)O |

Synonyms |

phelligridin G |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Phelligridin G

Fungal Sources and Habitat Distribution

Phelligridin G has been identified and isolated from several species of fungi, predominantly within the Phellinus and Inonotus genera. These fungi are typically wood-decaying organisms found in various forest ecosystems worldwide.

Phellinus igniarius as a Primary Source Organism

Phellinus igniarius, commonly known as the willow bracket or false tinder polypore, is a primary and well-documented source of this compound. nih.govnp-mrd.orgnih.gov This fungus is a perennial polypore that causes white rot in its host trees. wikipedia.org

Habitat and Distribution: Phellinus igniarius typically grows on broad-leafed trees, with a particular preference for willow, but it is also commonly found on birch, alder, poplar, and oak. wikipedia.orgmdpi.com The fungus forms hard, woody, hoof-shaped fruiting bodies that can persist for many years. wikipedia.org Its distribution is widespread, with producing areas concentrated in the forest regions of China, Japan, Korea, and Russia. mdpi.com It is also found across Europe and North America, in habitats such as alluvial alder and ash forests and oak and hornbeam forests. researchgate.netubc.ca

Inonotus obliquus as a Source Organism

Inonotus obliquus, widely known as Chaga mushroom, is another significant fungal source from which this compound has been isolated. oup.com This fungus is recognized for producing a variety of polyphenols, including hispidin (B607954) analogs, which contribute to its antioxidant properties. oup.com The production of these metabolites, including this compound, is considered part of the fungus's mechanism to resist environmental stress. oup.com Studies have identified this compound alongside other related compounds like phelligridin D and F in this species. oup.comscispace.com

Other Related Fungal Genera (e.g., Phellinus linteus, Inonotus baumii)

This compound has also been isolated from other fungi closely related to P. igniarius and I. obliquus.

Phellinus linteus : This medicinal mushroom, used extensively in East Asia, is a confirmed source of this compound. np-mrd.orgnih.govresearchgate.netresearchgate.net It has been isolated from the wild fruiting bodies of the fungus along with other bioactive compounds. nih.govresearchgate.net

Inonotus baumii : This fungus, also referred to as Sanghuang, is known to produce a variety of phelligridin-type compounds. x-mol.netresearchgate.net While research has focused on the isolation of novel antioxidants like Phelligridin LA from I. baumii, other related polyphenols have also been reported. researchgate.netmdpi.commdpi.com

Table 1: Fungal Sources of this compound and Their Habitats

| Fungal Species | Common Name | Primary Habitat | Confirmed Source of this compound |

|---|---|---|---|

| Phellinus igniarius | Willow Bracket, False Tinder Polypore | Parasitic on broad-leafed trees (willow, birch, alder) in temperate forests worldwide. wikipedia.orgmdpi.comubc.ca | Yes nih.govnih.gov |

| Inonotus obliquus | Chaga | Parasitic on birch and other hardwood trees in cold climates. | Yes oup.com |

| Phellinus linteus | Meshima | Grows on mulberry trees in East Asia. researchgate.net | Yes np-mrd.orgnih.govresearchgate.net |

| Inonotus baumii | Sanghuang | Wood-decaying fungus found on various trees. | Source of related phelligridins. x-mol.netresearchgate.net |

Extraction and Purification Techniques for this compound

The isolation of this compound from its natural fungal sources involves a multi-step process that begins with extraction using appropriate solvents, followed by purification through chromatographic methods.

Solvent-Based Extraction Protocols (e.g., Aqueous Methanol (B129727), Ethyl Acetate (B1210297) Partitioning)

Solvent extraction is the initial step to separate crude bioactive compounds from the fungal biomass. The choice of solvent is critical and is based on the polarity of the target compound. mdpi.com For polyphenols like this compound, polar solvents are typically employed.

Methanol Extraction : The process often begins with the extraction of dried and powdered fungal material (fruiting bodies or mycelia) using methanol or aqueous methanol. oup.comresearchgate.net Methanol is effective at extracting a wide range of polar compounds. mdpi.com For instance, active compounds, including this compound, were isolated from a methanolic extract of Phellinus igniarius. researchgate.net

Ethyl Acetate Partitioning : Following the initial extraction, a liquid-liquid partitioning step is commonly used to separate compounds based on their differential solubility. The crude methanol extract is often suspended in water and then partitioned against a less polar solvent, such as ethyl acetate. oup.comgoogle.com this compound, along with other hispidin analogs, is known to fractionate into the ethyl acetate layer. oup.com This step effectively concentrates the target compounds and removes highly polar substances like sugars. nih.govoup.com

Chromatographic Separation Methodologies

After solvent extraction and partitioning, the resulting crude extract contains a mixture of compounds. Chromatographic techniques are essential for the final purification of this compound. bnmv.ac.in

Column Chromatography : The ethyl acetate fraction is typically subjected to column chromatography for further separation. oup.com Sephadex LH-20, a size-exclusion chromatography resin, is frequently used, with methanol as the mobile phase, to separate compounds based on their molecular size and polarity. oup.com

Preparative High-Performance Liquid Chromatography (HPLC) : For final purification to achieve high purity, preparative reverse-phase HPLC (RP-HPLC) is the method of choice. nih.govoup.com This technique separates compounds based on their hydrophobicity. An example protocol involves using a C-18 column with a gradient mobile phase, such as acetonitrile (B52724) and water, to yield pure this compound. oup.com

Table 2: Summary of Extraction and Purification Steps for this compound

| Step | Technique | Solvent/System | Purpose |

|---|---|---|---|

| 1 | Initial Extraction | Methanol | To create a crude extract of polar and semi-polar compounds from fungal biomass. oup.comresearchgate.net |

| 2 | Partitioning | Ethyl Acetate / Water | To concentrate this compound and other polyphenols into the ethyl acetate phase. nih.govoup.com |

| 3 | Preliminary Separation | Column Chromatography (e.g., Sephadex LH-20) | To fractionate the concentrated extract and separate groups of compounds. oup.com |

| 4 | Final Purification | Preparative RP-HPLC (e.g., C-18 column) | To isolate this compound to a high degree of purity from the complex mixture. nih.govoup.com |

Column Chromatography (e.g., Sephadex LH-20, Silica (B1680970) gel)

Column chromatography is a fundamental technique used in the isolation of this compound. koreamed.org A common approach involves starting with a methanolic extract of the dried and ground fruiting bodies of Phellinus igniarius. koreamed.orgnih.gov This crude extract undergoes solvent partitioning to separate compounds based on their polarity. koreamed.orgtandfonline.com

Following initial partitioning, Sephadex LH-20 column chromatography is a key step in the purification process. koreamed.orgnih.govtandfonline.com Sephadex LH-20 is a size-exclusion chromatography resin that is effective in separating small organic molecules like polyphenols. The ethyl acetate-soluble fraction of the extract is often loaded onto a Sephadex LH-20 column and eluted with a solvent such as methanol to yield fractions containing this compound. koreamed.orgnih.gov

While not specifically detailed for this compound, silica gel chromatography is a widely used adsorption chromatography method for separating low- to medium-polarity constituents like flavonoids and other phenolics. researchgate.net The separation on silica gel is based on the different affinities of the compounds in the mixture for the polar stationary phase, allowing for elution based on polarity. libretexts.org

High-Performance Liquid Chromatography (HPLC) Purification

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique that serves as a crucial tool for the final purification of compounds like phelligridins. nih.govnacalai.com While specific preparative HPLC protocols for this compound are not extensively detailed in the literature, the methodology is standard for achieving high purity of natural products. nacalai.comjst.go.jp For instance, the related compound Phelligridin LA has been purified to a high degree using preparative HPLC. researchgate.net

HPLC methods, particularly reversed-phase HPLC, separate compounds based on their hydrophobic interactions with the stationary phase (e.g., C18). chromatographyonline.comnih.gov By using a gradient elution with a mobile phase, typically consisting of an aqueous solvent and an organic modifier like acetonitrile or methanol, compounds can be separated with high efficiency. chromatographyonline.comnih.gov This technique is adept at separating structurally similar compounds and removing final traces of impurities, yielding the pure compound. nacalai.com

Macroporous Resin Adsorption Techniques (for related phelligridins)

Macroporous resin adsorption is an effective and efficient technique for the large-scale isolation and purification of phelligridins from liquid fermentation broths. nih.govx-mol.com This method has been successfully applied to isolate Phelligridin LA from the fermentation broth of Inonotus baumii. nih.govnih.gov The process relies on the adsorption of the target molecules onto the resin, followed by desorption with an appropriate solvent. nih.govresearchgate.net

Analytical Characterization Approaches for Isolated this compound

Once isolated, the chemical structure and purity of this compound must be rigorously confirmed. This is accomplished through a combination of spectroscopic and chromatographic methods.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS)

The definitive identification and structural elucidation of this compound are achieved through modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). koreamed.orgnih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound. nih.govtandfonline.com this compound has a molecular formula of C₃₂H₁₈O₁₂ and a calculated molecular weight of 594.5 g/mol . nih.gov High-resolution mass spectrometry (HR-ESI-MS) provides the exact mass, which for this compound is 594.0798 Da. metabolomicsworkbench.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. mdpi.comcreative-biostructure.com For this compound, ¹H NMR (proton NMR) spectra are particularly informative. nih.govtandfonline.com The chemical shifts, splitting patterns, and coupling constants of the proton signals allow for the assignment of each hydrogen atom in the structure. The ¹H NMR spectral data for this compound, recorded in DMSO-d₆, have been reported and are consistent with its proposed structure. tandfonline.com These data, when combined with 2D NMR experiments, enable the unambiguous confirmation of the compound's complex fused-ring system. mdpi.com

Purity Determination Methodologies (e.g., HPLC)

HPLC is the standard method for assessing the purity of isolated natural products like this compound. researchgate.netresearchgate.net In a purity test, a solution of the isolated compound is injected into the HPLC system, and the resulting chromatogram is analyzed. chromforum.org A pure compound should ideally show a single major peak. chromforum.org

The purity is often calculated using the peak area percentage method from the chromatogram. chromforum.org The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100. For accurate purity assessment, a reference standard of this compound is used to confirm the retention time and identity of the main peak. chromforum.org The development of a universal HPLC method can allow for the rapid analysis of multiple compounds, ensuring quality control. chromatographyonline.com This analytical approach was used to confirm the high purity (92.95% to 97.53%) of the related compound Phelligridin LA after purification. nih.govresearchgate.net

Biosynthetic Pathways and Precursors of Phelligridin G

Proposed Biosynthetic Origins from Polyketide Pathways

The molecular architecture of Phelligridin G suggests its formation through the polyketide pathway, a major route for the synthesis of secondary metabolites in fungi. mdpi.com Polyketides are assembled by the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process catalyzed by large multifunctional enzymes known as polyketide synthases (PKSs). mdpi.comebi.ac.uk

Identification of Key Biosynthetic Intermediates

Structural analysis and feeding experiments have been instrumental in identifying the building blocks that lead to the formation of phelligridins.

Structural analyses have led to the postulation that hispidin (B607954) is a crucial intermediate in the biosynthesis of phelligridins. nih.govresearchgate.net this compound and other related compounds are considered derivatives of hispidin. nih.govresearchgate.net The biogenesis is thought to involve the condensation of hispidin units, a process that could be catalyzed by enzymes like peroxidases. nih.gov Hispidin itself is an important polyphenol found in Phellinus igniarius and other fungi, serving as a central precursor for a variety of more complex derivatives. nih.govrsc.org

Further upstream in the biosynthetic pathway, tricetolatone (TL) has been identified as a key precursor in the formation of hispidin. nih.govresearchgate.netnih.gov Studies have shown that supplementing the culture of Phellinus igniarius with TL leads to a significant increase in the production of hispidin and its derivatives. nih.govresearchgate.netnih.gov For instance, one study observed a five-fold increase in hispidin content after the addition of TL, with a corresponding decrease in TL concentration over time, strongly suggesting its role as a direct biosynthetic participant. nih.gov TL is a small-molecule polyketone precursor that partakes in the biosynthesis of hispidin-type styrylpyrones (HIPs). nih.gov

Role of Hispidin as a Postulated Intermediate

Enzymatic and Proteomic Investigations in Fungal Biosynthesis

To understand the molecular machinery behind phelligridin formation, researchers have employed advanced proteomic techniques to study the producing organisms.

To illustrate the biosynthesis of hispidin and its derivatives at the protein level, studies have utilized isobaric tags for relative and absolute quantification (iTRAQ), a powerful proteomic technique. nih.govresearchgate.net This method was used to analyze the dynamic changes in protein expression in Phellinus igniarius cultures, particularly after the addition of the precursor tricetolatone (TL). researchgate.netresearchgate.net This approach allowed for the identification of key timepoints in the biosynthetic process and the screening of proteins potentially involved. nih.govresearchgate.net The analysis revealed 270 differentially expressed proteins (DEPs) that were primarily related to energy metabolism, oxidative phosphorylation, and responses to environmental stress following TL supplementation. nih.govresearchgate.net

The iTRAQ-based proteomic studies successfully identified several proteins whose expression levels changed significantly during the biosynthesis of hispidin and its derivatives, including phelligridins. nih.govresearchgate.net These proteins are believed to be directly or indirectly involved in the formation of these compounds. nih.gov Key categories of these differentially expressed proteins include dehydrogenases, oxygenases, ATP synthase, and NAD binding proteins, which are associated with the electron transfer and dehydrogenation reactions necessary for synthesis. nih.govresearchgate.netdntb.gov.ua

For example, specific dehydrogenases (GME1855_g, GME4242_g, GME4316_g, and GME9582_g) were found to be essential and their expression increased during the period of hispidin production. nih.gov Additionally, various oxygenases appeared to play a role in creating structural derivatives like Phelligridin D, where phenolic compounds are oxidized to benzoquinones, leading to novel chemical skeletons. nih.govresearchgate.net The findings from these proteomic analyses provide a foundation for understanding the molecular mechanisms of phelligridin biosynthesis. researchgate.netnih.gov

Table 1: Key Enzymes and Proteins in Hispidin Derivative Biosynthesis

This table summarizes proteins identified through iTRAQ analysis in Phellinus igniarius that are related to the biosynthesis of hispidin and its derivatives. Data sourced from proteomic studies. nih.gov

| Protein Category | Specific Examples / Function | Implication in Biosynthesis |

| Dehydrogenases | GME1855_g, GME4242_g, GME4316_g, GME9582_g | Essential for the hispidin synthesis pathway; expression increased during production. |

| Oxygenases | - | Believed to be involved in the synthesis of structural derivatives like Phelligridin D through oxidation of phenolic compounds. |

| Polyketide Synthase | GME4094_g | Expression was down-regulated in certain experimental conditions, indicating its role as a polyketone precursor. |

| Metabolic Proteins | ATP synthase, NAD binding protein | Related to energy metabolism and oxidative phosphorylation, which support the overall biosynthetic process. |

Characterization of Dehydrogenases and Oxygenases in Pathway Elucidation

The elucidation of the biosynthetic pathway of this compound, a complex secondary metabolite, relies heavily on identifying and characterizing the enzymes that catalyze its formation. While the complete pathway is still under investigation, research points to hispidin as a key precursor. nih.govresearchgate.net The conversion of primary metabolites into hispidin and its subsequent transformation into various derivatives, including this compound, involves critical enzymatic reactions catalyzed by dehydrogenases and oxygenases. nih.govresearchgate.net

Proteomic analysis of Phellinus igniarius, a fungus known to produce phelligridins, has been instrumental in identifying specific enzymes involved in this process. nih.govresearchgate.net Dehydrogenases are considered essential for the synthesis of the hispidin backbone. nih.gov Studies using isobaric tags for relative and absolute quantification (iTRAQ) have identified several dehydrogenases that were upregulated during the production of hispidin, suggesting their direct role in the pathway. nih.govresearchgate.net

Following the formation of hispidin, oxygenases are believed to play a crucial role in the synthesis of its structural derivatives, such as Phelligridin D and this compound. nih.govresearchgate.netresearchgate.net These enzymes catalyze oxidation reactions, which in this context likely involve the oxidation of phenolic compounds to form benzoquinones. nih.govresearchgate.net This transformation is a key step in creating the diverse chemical skeletons found in the phelligridin family of compounds. nih.govresearchgate.net While these enzymes have been linked to the synthesis of hispidin derivatives generally, their specific function in the final steps to this compound is an area of ongoing research.

Below is a table of key enzymes identified in Phellinus igniarius that are implicated in the biosynthesis of hispidin and its derivatives.

Table 1: Key Dehydrogenases and Oxygenases in the Biosynthesis of Hispidin and its Derivatives in Phellinus igniarius

| Enzyme ID | Enzyme Class | Postulated Role in Biosynthesis | Reference |

|---|---|---|---|

| GME1855_g | Dehydrogenase | Essential in the hispidin (HIP) synthesis pathway. | nih.govresearchgate.net |

| GME4242_g | Dehydrogenase | Essential in the hispidin (HIP) synthesis pathway. | nih.govresearchgate.net |

| GME4316_g | Dehydrogenase | Essential in the hispidin (HIP) synthesis pathway. | nih.govresearchgate.net |

| GME9582_g | Dehydrogenase | Essential in the hispidin (HIP) synthesis pathway. | nih.govresearchgate.net |

Strategies for Enhancing this compound Production via Fermentation (Non-Human Context)

Due to the limited availability of this compound from natural sources like the fruiting bodies of wild fungi, submerged fermentation has emerged as a promising alternative for its production. nih.gov Research has focused on optimizing fermentation conditions and employing various strategies to enhance the yield of this compound and other related polyphenols.

One effective strategy involves the addition of lignocellulosic materials to the culture medium. In a study using the white-rot fungus Inonotus obliquus, the addition of materials like wheat straw, sugarcane bagasse, and rice straw to the liquid culture significantly increased the production of both extracellular and intracellular phenolic compounds. nih.gov Notably, the use of sugarcane bagasse resulted in an 86.3% increase in the production of this compound in the extracellular extracts. nih.gov

Another successful approach is the use of stimulatory agents. A study investigating 17 different agents found that linoleic acid was the most effective for enhancing polyphenol production in Inonotus obliquus. nih.gov The addition of 1.0 g/L of linoleic acid at the start of the fermentation significantly increased the production of several bioactive compounds, including this compound. nih.gov

The table below summarizes various strategies investigated for enhancing the production of this compound and related compounds via fermentation.

Table 2: Strategies for Enhancing Phelligridin Production in Fermentation

| Fungal Species | Strategy | Agent/Method | Key Finding | Reference |

|---|---|---|---|---|

| Inonotus obliquus | Substrate Addition | Sugarcane bagasse | Increased this compound production by 86.3% in extracellular extracts. | nih.gov |

| Inonotus obliquus | Elicitation | Linoleic acid (1.0 g/L) | Significantly increased the production of this compound. | nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phelligridin D |

| Phelligridin LA |

| Hispidin |

| Linoleic acid |

Chemical Synthesis and Structural Modification of Phelligridin G

Retrosynthetic Analysis of the Phelligridin G Core Structure

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. scitepress.orglibretexts.org For this compound, the primary focus of retrosynthetic analysis has been the challenging 2-oxaspiro-[4.4]-octane unit, which forms the A, B, and C rings of the core structure. researchgate.netmdpi.com

A key disconnection strategy involves breaking the spirocyclic core, suggesting that a domino ring-opening metathesis/ring-closing metathesis (ROM/RCM) process could be a powerful final step to construct this feature. researchgate.netmdpi.com This approach leads back to an oxabicyclo[2.2.1]heptadiene intermediate. researchgate.netuconn.edu This intermediate, in turn, can be envisioned as the product of a Diels-Alder reaction between a substituted 2-phenylfuran (B99556) and a suitable dienophile. researchgate.netuconn.edu The 2-phenylfuran precursor can be assembled through a Suzuki cross-coupling reaction of commercially available building blocks, such as 2-furanboronic acid and a substituted bromobenzaldehyde. psu.edu This retrosynthetic pathway provides a logical and convergent approach to the complex core of this compound. researchgate.netmdpi.com

Another retrosynthetic approach considered for the spiro-fused 3-furanone was an electrochemical annulation strategy via the oxidative cyclization of a furan-terminating precursor. mdpi.comnih.gov

Total Synthesis Strategies for the Spiro-fused Furanone Core of this compound

Several synthetic strategies have been explored to construct the spiro-fused furanone core of this compound, reflecting the compound's structural complexity.

Furan (B31954), a simple aromatic heterocycle, serves as a versatile starting point for the synthesis of complex molecules like this compound. researchgate.netuconn.edu Researchers have developed furan-based methodologies targeting the spirocyclic core. mdpi.comresearcher.lifeuconn.edu One such approach begins with readily available 2-phenylfurans. researchgate.netmdpi.com The synthesis of the spirocyclic core was achieved in four steps starting from a previously described furyl-benzaldehyde derivative. mdpi.compsu.edu

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has been applied to the synthesis of the this compound core. researchgate.netresearchgate.net Specifically, a sequential intermolecular furan Diels-Alder reaction has proven successful. mdpi.comresearcher.life This strategy involves the cycloaddition of a highly substituted 2-styrylfuran (B12915740) with a dienophile to create a key oxabicyclic intermediate. mdpi.com While furan is typically a reactive diene, its reactivity in this specific system was found to be diminished, presenting a challenge that required careful optimization of reaction conditions. nih.gov The resulting oxabridged adduct is then carried forward to the metathesis step. mdpi.com

A key innovation in the synthesis of the this compound core is the use of a tandem ring-opening/ring-closing metathesis (ROM/RCM) reaction. researchgate.netbeilstein-journals.orgmdpi.com This domino-type metathesis, facilitated by a Grubbs' 2nd generation catalyst, acts on the strained oxabicyclo adduct formed from the Diels-Alder reaction. researchgate.netmdpi.comuconn.edu The release of ring strain is a significant driving force for this transformation, which efficiently constructs the desired spiro-fused furanone core as a single diastereomer. mdpi.comnih.gov This metathesis-driven bond reorganization has become an increasingly utilized strategy for the synthesis of complex natural products. researchgate.netmdpi.com It has also been extended to create an expanded C-ring, forming spiro-fused pyran spirocycles. mdpi.comresearcher.life

| Catalyst | Reaction Type | Key Transformation | Reference |

| Grubbs' 2nd generation catalyst | Domino ROM/RCM | Formation of the spiroannulated furan core | researchgate.netmdpi.com |

| Ruthenium-based catalyst | Domino ROM/RCM | Facilitated the formation of the spiroannulated furan | researchgate.netuconn.edu |

An alternative synthetic route explored for the this compound core was an electrochemical annulation strategy. mdpi.com This approach aimed to form the spiro-fused 3-furanone through an oxidative cyclization of a suitable precursor. mdpi.comnih.gov However, initial attempts using this method were complicated by the facile over-oxidation of the products, leading to complex mixtures and ultimately proving unsuccessful in achieving the desired spirocyclization. mdpi.compsu.edu

The Wittig reaction, a reliable method for alkene synthesis, has been a crucial tool in the synthesis of precursors for the this compound core. researchgate.netresearchgate.netwikipedia.orgmdpi.com It is employed to introduce a vinyl group, converting an aldehyde to an alkene. mdpi.com For instance, a furyl-benzaldehyde derivative is subjected to Wittig olefination using methyl triphenylphosphonium bromide and n-butyl lithium to yield a styrylfuran. beilstein-journals.orgmdpi.com This styrylfuran is a key intermediate that then participates in the subsequent Diels-Alder reaction. beilstein-journals.orgmdpi.com The Wittig reaction's tolerance for various functional groups and mild reaction conditions make it an ideal choice in the multi-step synthesis of complex molecules like this compound. researchgate.netmdpi.com

| Reagents | Purpose | Intermediate Formed | Reference |

| Methyl triphenylphosphonium bromide, n-butyl lithium | Olefination of α,β-unsaturated carbonyl | Styrylfuran | beilstein-journals.orgmdpi.com |

| t-Butyldimethylsilyl cyanide, DIBAL-H, dilute sulfuric acid | Homologation of aldehyde | Protected α-hydroxyaldehyde | psu.edu |

| --- | Wittig olefination of α,β-unsaturated aldehyde | Enol ether intermediate | psu.edu |

Explorations of Electrochemical Annulation Strategies

Synthetic Approaches to this compound Analogues and Derivatives

The synthesis of analogues of this compound and related compounds, such as Phelligridins A, C, and D, has been achieved through several key strategic bond-forming reactions. These approaches provide modular routes to vary the aromatic substituents and explore structure-activity relationships.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has proven to be a cornerstone in the synthesis of Phelligridin analogues. rsc.orgmdpi.comlibretexts.org This powerful carbon-carbon bond-forming reaction is typically used to connect the core pyrone structure with various aryl groups, which constitute the "left-hand" and "right-hand" segments of the final molecules. rsc.orgresearchgate.net

A concise and scalable synthetic pathway for Phelligridins A, C, and D highlights the utility of this approach. rsc.orgresearchgate.net The general retrosynthetic strategy involves disconnecting the target molecule at a key aryl-aryl bond, which can be formed via the Suzuki-Miyaura coupling. rsc.org For instance, the synthesis of Dimethylphelligridin A, a precursor to Phelligridins C and D, was accomplished by coupling a boronate ester (e.g., di-MOM boronate ester 15 ) with a brominated pyrone (8 ). rsc.org This strategy allows for the synthesis of various analogues by simply changing the coupling partners. rsc.orgmdpi.com The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and esters. mdpi.comlibretexts.org

Table 1: Key Suzuki-Miyaura Coupling Reactions in Phelligridin Analogue Synthesis This table is interactive. Click on the headers to sort.

| Coupling Partners | Catalyst System | Product | Application | Reference |

|---|---|---|---|---|

| Bromopyrone 8 and di-MOM boronate ester 15 | Pd Catalyst | Coupling compound 16 | Intermediate for Phelligridin D | rsc.org |

| Bromobenzoyl chlorides and phenylboronic acids | Pd2dba3 | Bromobenzophenones | Intermediates for Ketoprofen and Bifonazole analogues | mdpi.com |

Aldol-type condensation is another critical reaction employed in the construction of the Phelligridin scaffold, often used sequentially after a Suzuki-Miyaura coupling. rsc.orgresearchgate.net This reaction typically involves the condensation of a methyl group on the pyrone ring (activated by the adjacent carbonyl) with an aromatic aldehyde. rsc.orgsigmaaldrich.com It is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy ketone, which can then dehydrate to form a conjugated enone system, a characteristic feature of many phelligridins. sigmaaldrich.commagritek.comiitk.ac.in

In the synthesis of Phelligridin D, the Suzuki coupling product 16 undergoes an aldol-type reaction with di-MOM protected aldehyde 17 , followed by dehydration, to afford the extended conjugated system 18 . rsc.org This step is crucial for building the complex tricyclic fused ring system. rsc.org The efficiency of the aldol (B89426) reaction can be influenced by the solubility of the substrates; for example, the use of MOM-protected intermediates improved the reaction yield by enhancing solubility. rsc.org The versatility of the aldol condensation allows for the introduction of diverse substituted benzaldehydes, enabling the synthesis of a broad library of Phelligridin analogues. researchgate.netiitk.ac.in

The biosynthesis of hispidin (B607954), a known precursor to phelligridins, is thought to involve the cinnamate (B1238496) pathway. nih.gov It has been speculated that the dimerization of hispidin, potentially catalyzed by peroxidase enzymes, could lead to the formation of more complex derivatives like Phelligridin D. nih.gov This has inspired laboratory-scale biomimetic syntheses using oxidases like laccases and peroxidases to mimic these natural oxidative coupling reactions. nih.gov

More recently, a novel bioinspired approach for the synthesis of Phelligridin analogues has been developed utilizing a Ruthenium(II)-catalyzed C-H activation/[4+2] annulation. figshare.comresearchgate.netnih.gov This method constructs the Phelligridin core in a single step from readily available aryl imidates and heteroaromatic iodonium (B1229267) ylides. nih.gov This strategy streamlines previous multi-step syntheses and was successfully applied to the total synthesis of Phelligridin A. nih.gov The modularity of this approach was further demonstrated through the synthesis of the core structure of Phelligridins C and D. nih.gov This methodology represents a significant advance, offering an efficient and direct route to the phelligridin skeleton inspired by convergent biosynthetic pathways. rsc.org

Aldol-Type Condensation for Phelligridin Scaffold Construction

Development of Novel Synthetic Methodologies Inspired by this compound Architecture

The unique and synthetically challenging spiro-fused furanone core of this compound has served as a catalyst for the development of new synthetic methods. mdpi.compsu.edu The 2-oxaspiro[4.4]octane unit is a significant hurdle that has prompted chemists to devise innovative strategies for its construction. researchgate.net

One of the most notable developments is a tandem ring-opening/ring-closing metathesis (RRM) sequence. mdpi.combeilstein-journals.org In this approach, a furan-based Diels-Alder reaction is first used to create an oxabridged intermediate. mdpi.comresearchgate.net This intermediate is then subjected to a domino metathesis sequence using a Grubbs-type catalyst. beilstein-journals.org The reaction proceeds through a ring-opening of the strained oxabicycle followed by a ring-closing metathesis to form the desired spirocyclic furanone core of this compound as a single diastereomer. mdpi.combeilstein-journals.org This RRM strategy provides an elegant and efficient solution to assemble the complex spiro-fused core, demonstrating how the challenge posed by a natural product's architecture can directly inspire the creation of novel and powerful synthetic tools. mdpi.comresearchgate.net

Structure Activity Relationship Sar Investigations of Phelligridin G and Analogues

Design and Synthesis of Phelligridin G Analogues for SAR Studies

The investigation of Structure-Activity Relationships (SAR) for phelligridins necessitates the synthesis of a variety of analogues with targeted structural modifications. oncodesign-services.com The synthetic strategies employed are designed to be adaptable, allowing for the creation of a library of related compounds.

A common and effective approach for synthesizing phelligridin analogues, such as phelligridins C and D, involves a concise and scalable pathway. rsc.orgrsc.org Key reactions in this strategy include the Suzuki–Miyaura cross-coupling and an aldol-type condensation. rsc.orgrsc.orgoup.comoup.com This methodology allows for the flexible combination of different coupling partners, enabling the synthesis of various analogues by changing the respective benzaldehyde (B42025) and pyrone components. rsc.orgrsc.org For instance, the synthesis of phelligridins C and D has been achieved in six steps, starting from a commercially available α-pyrone. rsc.orgrsc.org

Bioinspired synthesis is another approach used to generate phelligridin analogues. researchgate.net These synthetic plans are often retrosynthetically designed, where the target molecule is broken down into simpler precursors. rsc.org For example, phelligridins C and D can be conceptually derived from dimethylphelligridin A through an aldol-type condensation. rsc.org This precursor, in turn, can be synthesized via a Suzuki–Miyaura coupling between a boronate ester and a bromopyrone. rsc.org The development of such efficient synthetic routes is fundamental for exploring the SAR of phelligridins, which are considered potential lead compounds for various diseases. rsc.orgrsc.org The synthesis of artificial analogues is a key step in clarifying which parts of the molecular structure are essential for their biological effects. oup.comoup.com

Correlation of Specific Structural Motifs with Biological Activities (General)

The biological activity of the phelligridin family of compounds is intrinsically linked to their complex chemical structures. SAR studies aim to pinpoint which functional groups and structural motifs are responsible for their effects. creative-proteomics.com Research has demonstrated that for compounds like phelligridins C and D, the entire molecular skeleton is essential for their cytotoxic activity. rsc.orgrsc.orgoup.comoup.com When the molecule is broken down into its constituent parts, such as phelligridin A (the left segment) and hispidin (B607954) (the right segment of phelligridin D), the individual components show no cytotoxicity. rsc.org This finding underscores that the combination of the different structural fragments is crucial for the observed biological effects. rsc.org

The following table summarizes general findings from SAR studies on phelligridin analogues and related compounds.

| Compound/Analogue | Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| Phelligridin C / D | Whole molecular skeleton | Essential for cytotoxicity | rsc.orgoup.comoup.com |

| Phelligridin A (Left segment) | Fragment of Phelligridin C/D | No cytotoxicity | rsc.org |

| Hispidin (Right segment) | Fragment of Phelligridin D | No cytotoxicity | rsc.org |

| Phelligridin C | Catechol group on the left-hand side | Essential for cytotoxicity | oup.comoup.comresearchgate.net |

The pyranone ring is a fundamental structural motif found in a vast number of natural products, including the phelligridins. iosrjournals.orgencyclopedia.pub These six-membered heterocyclic rings containing an oxygen atom are associated with a wide spectrum of biological activities, such as antifungal, cytotoxic, and anti-inflammatory properties. iosrjournals.org Phelligridins C and D, for example, possess a tricyclic fused ring system that includes two adjacent α-pyrone rings. rsc.orgrsc.org

The nature and position of substituents on the aromatic rings of phelligridins and related polyphenols play a critical role in modulating their biological activity. researchgate.net Specifically, the number and location of hydroxyl (-OH) groups are of paramount importance. mdpi.commdpi.com

Studies on phelligridin C have revealed that the catechol group—two adjacent hydroxyl groups on the aromatic ring of the left-hand side of the molecule—is essential for its cytotoxicity. oup.comoup.comresearchgate.net This finding is consistent with broader research on flavonoids and other phenolic compounds, where the presence and pattern of hydroxyl groups significantly influence activities like antioxidant capacity and enzyme inhibition. mdpi.comkagawa-u.ac.jp For instance, an increase in the number of free hydroxyl groups often correlates with higher antioxidant activity. mdpi.com The introduction of a phenolic hydroxyl group can increase antiproliferative activity and binding affinity to protein targets, potentially by forming hydrogen bonds. kagawa-u.ac.jp Conversely, replacing these hydroxyl groups with methoxyl groups can lead to lower activity. mdpi.com

The following table details the influence of specific substituents on the activity of phelligridin analogues and related phenolic compounds.

| Compound Family | Substituent Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Phelligridin C | Presence of catechol group | Essential for cytotoxicity | oup.comoup.comresearchgate.net |

| Flavanones | Presence of hydroxyl groups in both A and B rings | Crucial for acetylcholinesterase inhibition | mdpi.com |

| Aplysiatoxin Analogue | Introduction of a phenolic hydroxyl group | Increased antiproliferative activity and PKC binding | kagawa-u.ac.jp |

| Aplysiatoxin Analogue | Absence of phenolic hydroxyl group | Reduced anti-tumor-promoting activity | nih.gov |

| Flavonoids | Higher number of free hydroxyl groups | Increased antioxidant activity | mdpi.com |

Significance of Pyranone Ring Systems in Phelligridins

Impact of Stereochemistry on Biological Efficacy of Phelligridins

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that can profoundly influence the biological activity of a compound. slideshare.netsolubilityofthings.com Many natural products are chiral and are often produced by organisms in an enantiomerically pure form. nih.gov Different stereoisomers (enantiomers or diastereomers) of a drug can exhibit significantly different interactions with chiral biological targets like enzymes and receptors, leading to variations in potency, metabolism, and toxicity. nih.govmdpi.com

For many classes of compounds, stereochemistry is a key driver of potency and pharmacokinetic properties. nih.gov In some cases, one enantiomer is highly active while the other is significantly less active or even inactive. michberk.com This is because the precise 3D shape of a molecule must be complementary to its binding site for optimal interaction. drugdesign.org

While specific studies focusing exclusively on the stereochemistry of this compound are not extensively detailed in the available literature, its complex structure, which includes chiral centers, suggests that its stereoisomers could have distinct biological efficacies. nih.gov The spiro-fused core of this compound is a key chiral element. nih.govmdpi.com Investigating the synthesis and biological evaluation of individual stereoisomers of this compound and its analogues represents an important avenue for future research to fully elucidate its SAR and unlock its therapeutic potential. azolifesciences.com

Computational Chemistry Approaches in SAR Analysis (e.g., QSAR, Molecular Docking)

Computational chemistry has become an indispensable tool in modern drug discovery and for conducting SAR analyses. uni-bonn.de Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into how molecules like this compound might interact with biological targets, helping to rationalize experimental findings and guide the design of new, more potent analogues. creative-proteomics.comoncodesign-services.com

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. creative-proteomics.com By analyzing molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters), QSAR models can predict the activity of novel compounds before they are synthesized, thus prioritizing the most promising candidates. creative-proteomics.compreprints.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. mdpi.com This technique allows researchers to visualize potential binding modes at the atomic level, identify key interactions such as hydrogen bonds and hydrophobic contacts, and understand why certain structural modifications enhance or diminish activity. mdpi.com For example, docking studies can be used to assess how different substituents on the phelligridin scaffold might fit into the active site of a target protein, thereby explaining the experimental SAR. mdpi.com These computational approaches, often used in combination, accelerate the drug discovery process by making the design and optimization of lead compounds more efficient and informed. oncodesign-services.com

Mechanistic Insights into Biological Activities of Phelligridin G in Vitro and Non Human in Vivo Models

Antioxidant Mechanisms of Phelligridin G

This compound, a natural compound found in certain fungi, has demonstrated notable antioxidant properties through various mechanisms. ontosight.ai These activities are crucial in protecting cells from damage induced by free radicals. ontosight.ai

Free Radical Scavenging Capabilities (e.g., DPPH, ABTS, Hydroxyl Radicals)

This compound has been identified as a potent scavenger of various free radicals. Research has highlighted its capacity to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydroxyl radicals. researchgate.netresearcher.life The ability to neutralize these reactive oxygen species is a key indicator of its antioxidant potential. d-nb.infonih.gov The radical scavenging activity of phelligridins, including this compound, is a recognized characteristic of this class of compounds.

The effectiveness of an antioxidant in scavenging free radicals is often quantified by its IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of the free radicals.

Table 1: Radical Scavenging Activity of this compound and Related Compounds

| Compound/Extract | Radical | IC50 Value | Source |

| Hydro-alcoholic extract | DPPH | 82.98 ± 0.93 µg/mL | researcher.life |

| Hydro-alcoholic extract | ABTS | 75.67 ± 0.48 µg/mL | researcher.life |

| Quercetin | DPPH | 10.7 µmol/L | tjpr.org |

| Quercetin | ABTS | 17.5 µmol/L | tjpr.org |

This table presents data on the radical scavenging activities of various extracts and compounds to provide context for the antioxidant potential of this compound. Specific IC50 values for this compound were not available in the provided search results.

Inhibition of Lipid Peroxidation (e.g., Rat Liver Microsomal Lipid Peroxidation)

This compound has been shown to inhibit lipid peroxidation in rat liver microsomes, a key process in cellular damage. researchgate.nethebmu.edu.cn One study determined its IC50 value for inhibiting this process to be 3.86 µM. hebmu.edu.cn This inhibition of lipid peroxidation further underscores its role as a significant antioxidant. researchgate.nethebmu.edu.cn The process of lipid peroxidation, if left unchecked, can lead to damage to cell membranes and other cellular components. ijmrhs.com

Cellular Antioxidant Enzyme Modulation (e.g., SOD, CAT, for related phelligridins)

While direct studies on this compound's effect on specific antioxidant enzymes are limited, research on related phelligridins, such as Phelligridin D, provides valuable insights. Phelligridin D has been shown to enhance the activity of crucial antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) in mesangial cells under high glucose conditions. researchgate.netnih.gov These enzymes are fundamental to the body's defense against oxidative stress. xiahepublishing.comnih.gov SOD converts superoxide radicals into hydrogen peroxide, which is then broken down by CAT. xiahepublishing.com The modulation of these enzymes is a key mechanism by which antioxidants can protect cells from damage. mdpi.commdpi.com

Activation of Nrf2 Pathway (for related phelligridins)

The Nrf2 pathway is a critical signaling pathway that regulates the expression of numerous antioxidant and detoxification genes. frontiersin.org Studies on Phelligridin D have demonstrated its ability to activate the Nrf2 pathway in mesangial cells. researchgate.netnih.gov This activation leads to the translocation of Nrf2 into the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a suite of protective genes. frontiersin.orgoncotarget.com While this has been shown for Phelligridin D, it suggests a potential mechanism for other phelligridins, including this compound. sci-hub.se

Antiviral Mechanisms of this compound

Beyond its antioxidant properties, this compound has also been investigated for its antiviral activities, particularly against influenza viruses.

Inhibition of Viral Neuraminidase Activity (e.g., against H1N1, H3N2, H5N1 influenza viruses)

This compound has been identified as an inhibitor of neuraminidase, a key enzyme for the replication and spread of influenza viruses. researchgate.netnih.gov It has shown inhibitory activity against neuraminidases from several influenza A virus strains, including H1N1, H3N2, and H5N1. researchgate.netnih.gov The inhibition of neuraminidase prevents the release of new virus particles from infected cells, thereby limiting the spread of the infection. nih.gov

Research has determined the half-maximal inhibitory concentration (IC50) values of this compound against the neuraminidases of these influenza strains. nih.gov

Table 2: Neuraminidase Inhibitory Activity of this compound

| Influenza Virus Strain | IC50 (µM) |

| rvH1N1 | 8.0 - 1.0 |

| H3N2 | 6.7 |

| H5N1 | 8.0 - 1.0 |

Source: nih.gov

This inhibitory action on viral neuraminidase highlights the potential of this compound as an antiviral agent. researchgate.netencyclopedia.pub

Interference with Early Stages of Viral Replication (for related compounds)

While direct studies on this compound's interference with viral replication are specific, research on related compounds from Phellinus igniarius provides valuable insights. An aqueous extract of Phellinus igniarius, from which this compound is isolated, has demonstrated inhibitory activity against various influenza viruses, including the 2009 pandemic H1N1, human H3N2, and avian H9N2 strains. researchgate.net The mechanism of this inhibition is thought to be related to interference with the early stages of the viral replication process. researchgate.net

This concept of interference with viral replication is a known antiviral mechanism. plos.orgnih.gov For instance, defective interfering particles (DIPs) of viruses can suppress viral genome replication. biorxiv.org The antiviral activity of certain compounds can be attributed to their ability to inhibit viral replication through various modes of action, such as inhibiting neuraminidase activity. researchgate.net this compound, along with its analogue Phelligridin E, has been identified as a neuraminidase inhibitor of H1N1, H3N2, and H5N1 influenza strains, with IC50 values in the micromolar range, suggesting its potential as an antiviral agent. researchgate.net

Cytotoxic and Antiproliferative Mechanisms of this compound (in non-human cell lines)

This compound has demonstrated cytotoxic effects against certain cancer cell lines in preclinical studies. researchgate.net Research into its mechanisms of action has revealed a multi-faceted approach to inhibiting cancer cell growth and survival.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. frontiersin.orgmdpi.com this compound has been shown to induce apoptosis in A549 human lung cancer cells. researchgate.net This process is often mediated through the activation of specific cellular pathways. For example, some compounds induce apoptosis by up-regulating pro-apoptotic proteins like cleaved caspase-3/9 and PARP. researchgate.net The induction of apoptosis is a key mechanism for the anticancer activity of many natural compounds. smujo.id

Modulation of Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and proliferation. frontiersin.org Dysregulation of the cell cycle is a hallmark of cancer. This compound has been observed to affect the cell cycle in cancer cells. Specifically, it has been shown to induce cell cycle arrest in A549 cells. researchgate.net Cell cycle arrest prevents cancer cells from multiplying and can lead to cell death. jcancer.orgmdpi.comfrontiersin.org Different compounds can arrest the cell cycle at different phases, such as G1, S, or G2/M, by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases. jcancer.orgmdpi.com

Accumulation of Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells when present in excess. wikipedia.org this compound has been found to induce the accumulation of ROS in A549 lung cancer cells. researchgate.net This increase in intracellular ROS can lead to oxidative stress, which in turn can trigger apoptosis and other forms of cell death. mdpi.comscielo.org.mx The ability of a compound to generate ROS is a recognized mechanism for its anticancer effects. mdpi.com

Alterations in Mitochondrial Membrane Potential (MMP)

Mitochondria are essential organelles that play a central role in cellular energy production and apoptosis. chemrxiv.org The mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health. frontiersin.org this compound has been shown to cause a depression in the mitochondrial membrane potential in A549 cells. researchgate.net A decrease in MMP is often associated with the initiation of the mitochondrial pathway of apoptosis. mdpi.com This disruption of mitochondrial function is a significant factor in the cytotoxic effects of this compound.

Anti-inflammatory Mechanisms of Related Phelligridins (in non-human models)

Chronic inflammation is linked to various diseases. frontiersin.org Phytochemicals, including compounds related to this compound, have been investigated for their anti-inflammatory properties. mdpi.com

A related compound, Phelligridin D, has demonstrated anti-inflammatory effects in various non-human models. nih.gov For instance, in a model of glucose-induced oxidative stress in human periodontal ligament cells, Phelligridin D was found to reduce inflammation and restore cellular function by upregulating autophagy. koreascience.kr It also showed the ability to attenuate oxidative stress by reducing ROS and increasing the activity of antioxidant enzymes. researchgate.net Another related compound, hispolon, has been shown to exert anti-inflammatory effects by suppressing inflammatory mediators like TNF-α and nitric oxide (NO). nih.gov The anti-inflammatory mechanisms of these related compounds often involve the modulation of key signaling pathways, such as the NF-κB and MAPK pathways. mdpi.comresearchgate.net

Interactive Data Table: Biological Activities of this compound and Related Compounds

| Compound | Biological Activity | Cell Line/Model | Key Findings | Reference |

| This compound | Neuraminidase Inhibition | Recombinant H1N1, H3N2, H5N1 | IC50 values ranging from 0.7 to 8.1 µM. | researchgate.net |

| This compound | Cytotoxicity, Apoptosis, Cell Cycle Arrest, ROS Accumulation, MMP Depression | A549 (human lung cancer) | Exerts antitumor effects through multiple mechanisms. | researchgate.net |

| Phelligridin D | Anti-inflammatory, Antioxidant | Mesangial cells (high glucose model) | Attenuates oxidative stress and ECM accumulation via Nrf2 activation. | researchgate.net |

| Phelligridin D | Anti-inflammatory | Lipopolysaccharide-induced human periodontal ligament cells | Decreased inflammatory molecules and increased osteogenic molecules. | nih.gov |

| Phelligridin D | Autophagy Regulation | Glucose-induced oxidative stress in human periodontal ligament cells | Reduces inflammation and restores cell function by upregulating autophagy. | koreascience.kr |

| Hispolon | Anti-inflammatory | Mice (carrageenan-induced paw edema) | Decreased levels of TNF-α and NO; increased antioxidant enzyme activity. | nih.gov |

| Phellinus igniarius Extract | Antiviral | Pandemic H1N1, human H3N2, avian H9N2 | Inhibitory activity, possibly by interfering with early viral replication. | researchgate.net |

Modulation of Inflammatory Mediators

While this compound has been reported to possess anti-inflammatory properties, specific studies detailing its direct modulation of inflammatory mediators in in vitro or non-human in vivo models are not extensively available in the current scientific literature. ontosight.ai The broader family of phelligridins has been noted for anti-inflammatory effects, but compound-specific mechanisms are not always elucidated. ontosight.ai For instance, related compounds such as Phelligridin D have been shown to decrease inflammatory molecules like intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) in cellular models. longdom.orgnih.gov However, similar detailed investigations into the effects of this compound on specific cytokines, chemokines, or other inflammatory signaling molecules are not yet published.

Inhibition of Signaling Pathways (e.g., MAPK pathway)

The precise mechanisms by which this compound exerts its biological effects, including the inhibition of key signaling pathways, are not well-documented. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and survival. wikipedia.orgkegg.jpgenome.jp Inhibition of this pathway is a known mechanism for several anti-inflammatory compounds. kegg.jp

Studies on the related compound, Phelligridin D, have demonstrated its ability to inhibit the MAPK pathway, specifically via the downregulation of the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinases (JNK) pathways, which in turn blocks the translocation of Nuclear Factor-kappa B (NF-κB) to the nucleus. longdom.org However, there is a lack of published research specifically investigating the inhibitory effects of this compound on the MAPK pathway or other inflammatory signaling cascades like the NF-κB pathway. Therefore, it remains unclear whether this compound shares a similar mechanism of action.

Other Investigated Biological Activities and Associated Molecular Mechanisms

Beyond its putative anti-inflammatory role, this compound has been investigated for other biological activities. The primary reported activities are antioxidant, cytotoxic, and antiviral.

Antioxidant Activity: this compound has demonstrated antioxidant properties by inhibiting lipid peroxidation in rat liver microsomes. researchgate.net This activity suggests a potential role in protecting cells from damage induced by oxidative stress.

Cytotoxic Activity: In vitro studies have shown that this compound exhibits moderate and selective cytotoxic activity against certain human cancer cell lines. ontosight.ai This suggests a potential for this compound in anticancer research, although the molecular mechanisms behind this cytotoxicity are yet to be fully elucidated.

Antiviral Activity: this compound, along with the related Phelligridin E, has been identified as a neuraminidase inhibitor. researchgate.net Neuraminidase is a key enzyme for the release and spread of influenza viruses. tandfonline.com this compound was found to inhibit neuraminidase from recombinant H1N1, H3N2, and H5N1 influenza viruses in a noncompetitive manner. researchgate.nettandfonline.com

In contrast to its congener Phelligridin D, which has been studied for its role in promoting osteoblast differentiation and mineralization, there are currently no available scientific reports on the effects of this compound on osteoblastogenesis. nih.govkoreascience.krnih.gov

Data Tables

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Model System | Key Findings | Citations |

|---|---|---|---|

| Antioxidant | Rat liver microsomes | Inhibition of lipid peroxidation | researchgate.net |

| Cytotoxic | Human cancer cell lines | Moderate and selective cytotoxicity | ontosight.ai |

| Antiviral | Recombinant influenza viruses (H1N1, H3N2, H5N1) | Neuraminidase inhibition | researchgate.nettandfonline.com |

Table 2: Neuraminidase Inhibitory Activity of this compound

| Virus Strain | IC₅₀ (µM) | Type of Inhibition | Citations |

|---|---|---|---|

| rvH1N1 | 0.7 - 8.1 | Noncompetitive | researchgate.nettandfonline.com |

| H3N2 | 0.7 - 8.1 | Noncompetitive | researchgate.nettandfonline.com |

| H5N1 | 0.7 - 8.1 | Noncompetitive | researchgate.nettandfonline.com |

Advanced Analytical and Omics Approaches in Phelligridin G Research

Metabolomics for Phelligridin G Pathway Elucidation

The biosynthesis of this compound and related compounds in fungi like Phellinus igniarius is believed to originate from the shikimate and acetate-malonate pathways. mdpi.com These pathways produce key precursors, such as hispidin (B607954), which is considered a pivotal intermediate in the formation of various phelligridins. nih.govresearchgate.net

Metabolomic studies typically employ two main strategies:

Untargeted Metabolomics : This approach aims to detect and relatively quantify a wide array of metabolites in a sample. It is particularly useful for discovery-phase research, helping to generate hypotheses by identifying unexpected metabolic changes in response to genetic or environmental shifts. fgcz.ch

Targeted Metabolomics : This strategy focuses on the precise measurement and quantification of a predefined set of metabolites. mdpi.com In the context of this compound, this would involve quantifying known precursors (e.g., caffeic acid, hispidin) and potential intermediates to confirm their roles in the pathway. nih.gov

A key application of metabolomics in this field is precursor feeding studies. For instance, research on P. igniarius has shown that supplementing the culture with tricetolatone (TL), a polyketone precursor, leads to a significant increase in the production of hispidin and its derivatives. nih.govresearchgate.net By analyzing the metabolic profile at different time points after precursor supplementation, researchers can trace the flow of metabolites through the pathway and identify subsequent intermediates leading to this compound. This approach, however, has been hampered by the complexity of the pathways involved. semanticscholar.org

Table 1: Proposed Precursors and Intermediates in Phelligridin Biosynthesis This table summarizes key molecules identified through metabolomic approaches as being involved in the biosynthesis of phelligridins.

| Compound Type | Compound Name | Proposed Role | Relevant Pathway |

| Primary Metabolite | Phosphoenolpyruvate | Initial substrate | Glycolysis / Shikimate Pathway |

| Primary Metabolite | Erythrose-4-phosphate | Initial substrate | Pentose Phosphate / Shikimate Pathway |

| Intermediate | Shikimic Acid | Central intermediate | Shikimate Pathway |

| Precursor | Caffeic Acid | Phenylpropanoid precursor to hispidin | Phenylpropanoid Pathway |

| Precursor | Malonyl-CoA | Extender unit for polyketide synthesis | Acetate-Malonate Pathway |

| Key Intermediate | Hispidin | Direct precursor to phelligridins | Polyketide Synthesis |

| Key Intermediate | Tricetolatone (TL) | Polyketone precursor | Polyketide Synthesis |

By comparing the metabolomes of wild-type fungal strains with genetically modified variants (e.g., with specific enzyme knockouts), researchers can further pinpoint the function of individual genes in the this compound pathway.

Integration of Proteomics with Metabolic Studies for Biosynthesis Understanding

While metabolomics identifies the chemical players in a pathway, proteomics, the large-scale study of proteins, reveals the enzymatic machinery responsible for their conversion. Integrating these two "omics" disciplines provides a more complete and functional understanding of biosynthesis. mdpi.comrevespcardiol.org This synergistic approach allows for the direct correlation of changes in protein expression with fluctuations in metabolite concentrations, offering powerful evidence for enzyme function. frontiersin.orgpeerj.com

A landmark study in understanding the biosynthesis of hispidin and its derivatives in Phellinus igniarius utilized isobaric tags for relative and absolute quantification (iTRAQ), a proteomic technique, in conjunction with metabolic analysis. nih.gov Researchers supplemented the fungal culture with the precursor tricetolatone (TL) and monitored the resulting changes in both the proteome and the metabolome over time. nih.govresearchgate.net

The key findings from this integrated approach were:

Identification of Key Enzymes : The study identified numerous differentially expressed proteins (DEPs) that were upregulated during the periods of increased hispidin derivative production. nih.gov These proteins included dehydrogenases and oxygenases, which are critical for the types of chemical transformations expected in the later, more complex stages of phelligridin biosynthesis. nih.gov

Linking Proteins to Function : By observing that the expression of specific enzymes, such as those involved in oxidative phosphorylation and energy metabolism, increased alongside the synthesis of hispidin derivatives, a functional link was established. nih.gov This suggests that the biosynthesis is an energy-intensive process requiring significant cellular resources.

Pathway Elucidation : The integrated data helps to fill in the gaps between a known precursor and a final product. For example, while hispidin is a known precursor, the specific enzymes that dimerize or otherwise modify it to form the complex structure of this compound are not fully known. Proteomics can identify candidate oxygenases and other enzymes that are upregulated concurrently with the appearance of these complex derivatives, thus flagging them for further functional characterization. nih.gov

Table 2: Enzyme Classes Implicated in Hispidin Derivative Biosynthesis via Proteomics This table lists enzyme categories identified through proteomic analysis of Phellinus igniarius and their hypothesized functions in the biosynthetic pathway of compounds like this compound.

| Enzyme Class | Proposed Function in Biosynthesis | Supporting Evidence |

| Polyketide Synthase | Catalyzes the initial condensation reactions to form the polyketide backbone of precursors like hispidin. | Down-regulation of a specific polyketide synthase was observed in precursor feeding studies. nih.gov |

| Dehydrogenases | Involved in oxidation-reduction reactions, potentially modifying the core hispidin structure. | Several dehydrogenases were found to be essential and their expression increased during hispidin production. nih.gov |

| Oxygenases | Catalyze the oxidation of phenolic compounds, a key step in forming benzoquinones that can lead to dimerization and the creation of novel skeletons found in complex phelligridins. | Expression of certain oxygenases appears to correlate with the synthesis of hispidin derivatives like Phelligridin D. nih.gov |

| F-type ATPase | Functions as an ATP synthase, providing the necessary energy for the biosynthetic process. | Proteins involved in oxidative phosphorylation, including F-ATPase, showed high expression levels during metabolite production. nih.gov |

This integrated omics strategy provides a powerful framework for moving beyond simple metabolite identification to a deeper, systems-level understanding of how organisms like Phellinus igniarius construct chemically complex molecules.

Advanced Chromatographic and Spectroscopic Methods for Detection and Quantification of this compound in Biological Matrices (excluding human clinical samples)

The detection, quantification, and structural elucidation of this compound from complex biological sources, such as fungal fruiting bodies or mycelial cultures, rely on a suite of advanced analytical techniques.

Chromatographic Methods:

Chromatography is essential for separating this compound from the myriad of other compounds present in a crude biological extract. e3s-conferences.org

Ultra-High-Performance Liquid Chromatography (UHPLC) : This technique is a significant advancement over conventional HPLC, offering higher resolution, greater sensitivity, and much faster analysis times. nih.govijpsjournal.com It is the method of choice for analyzing complex polyphenol extracts. plos.org

UHPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) : This is a particularly powerful hyphenated technique. mdpi.com The UPLC system provides excellent separation of metabolites. mdpi.com The Q-TOF-MS provides high-resolution, accurate mass measurements for both the parent ion and its fragments (MS/MS), which allows for confident identification of known compounds like this compound and characterization of unknown derivatives. plos.orgfrontiersin.org This method has been successfully applied to analyze polyphenol extracts from Phellinus igniarius. plos.org

Spectroscopic Methods:

Spectroscopy is indispensable for the definitive structural elucidation of novel or isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the gold standard for determining the precise chemical structure of organic molecules like this compound. springernature.com The structure of this compound was originally elucidated through detailed, multi-dimensional NMR analysis. hebmu.edu.cn

1D NMR (¹H and ¹³C) : Provides fundamental information about the number and types of protons and carbons in the molecule. The ¹H NMR spectrum of this compound shows characteristic signals for aromatic, olefinic, and phenolic hydroxyl protons. hebmu.edu.cn The ¹³C NMR spectrum revealed 32 distinct carbon signals, indicating a highly complex and unsaturated structure. hebmu.edu.cn

2D NMR (COSY, HSQC, HMBC) : These experiments reveal connectivity within the molecule. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment shows connections between protons and carbons over two to three bonds. These correlations were absolutely critical for piecing together the unique and unprecedented pyrano[4,3-c] ijpsjournal.combenzopyran-1,6-dione skeleton of this compound. hebmu.edu.cnnd.edu

High-Resolution Mass Spectrometry (HRMS) : Typically using an electrospray ionization (ESI) source, HRMS provides an extremely accurate mass measurement of the molecule, allowing for the unambiguous determination of its molecular formula. researchgate.net The molecular formula of this compound was confirmed using this method. hebmu.edu.cn

Table 3: Summary of Advanced Analytical Techniques in this compound Research This table outlines the primary analytical methods used to study this compound.

| Technique | Principle | Application in this compound Research |

| UPLC-Q-TOF-MS | High-resolution liquid separation combined with high-resolution mass analysis. | Separation, identification, and relative quantification of this compound and its precursors in complex fungal extracts. plos.orgmdpi.com |

| ¹H NMR | Measures the nuclear magnetic resonance of hydrogen atoms. | Identifies the chemical environment and number of different types of protons in the molecule. hebmu.edu.cn |

| ¹³C NMR & DEPT | Measures the resonance of carbon-13 nuclei; DEPT distinguishes between CH, CH₂, and CH₃ groups. | Determines the number and type (methine, quaternary) of carbon atoms. hebmu.edu.cn |

| 2D NMR (HMBC, HSQC) | Reveals correlations between nuclei (H-H, C-H) through chemical bonds. | Essential for establishing the complete chemical structure and connectivity of the complex fused-ring system. hebmu.edu.cn |

| HRMS | Provides a highly accurate measurement of the mass-to-charge ratio. | Determines the exact elemental composition and molecular formula. hebmu.edu.cn |

Table 4: Reported ¹³C and ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆) This table presents the definitive NMR data used for the structural elucidation of this compound, as reported in the scientific literature. hebmu.edu.cn

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 3 | 160.8 | |

| 4 | 94.6 | 6.02 (s) |

| 4a | 104.9 | |

| 5 | 158.4 | |

| 7 | 102.5 | 6.25 (s) |

| 8 | 155.6 | |

| 9 | 145.4 | |